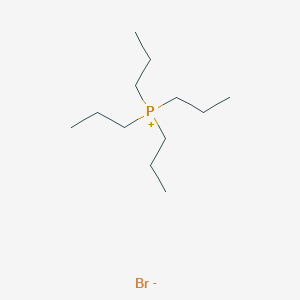

Tetrapropylphosphonium bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

tetrapropylphosphanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28P.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGSPBKMKYMJPQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[P+](CCC)(CCC)CCC.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BrP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451865 | |

| Record name | Phosphonium, tetrapropyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63462-98-6 | |

| Record name | Phosphonium, tetrapropyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Tetrapropylphosphonium Bromide

Conventional Synthetic Pathways to Tetrapropylphosphonium Bromide

The traditional synthesis of this compound primarily relies on the quaternization of tripropylphosphine (B1584992). This method, while effective, often involves conditions that are now being re-evaluated in the context of green chemistry principles.

Quaternization Reactions: Alkylation of Tripropylphosphine with Propyl Halides

The most common method for preparing this compound is through a quaternization reaction. This involves the alkylation of tripropylphosphine with a suitable propyl halide, typically propyl bromide. The reaction is a nucleophilic substitution where the phosphorus atom of tripropylphosphine attacks the electrophilic carbon of the propyl halide, leading to the formation of the tetrapropylphosphonium cation and a bromide anion.

The general reaction is as follows: (CH₃CH₂CH₂)₃P + CH₃CH₂CH₂Br → [(CH₃CH₂CH₂)₄P]⁺Br⁻

This reaction is analogous to the synthesis of other quaternary phosphonium (B103445) salts, such as the reaction of triphenylphosphine (B44618) with propyl bromide to form a phosphonium bromide. chegg.com

Optimization of Reaction Parameters for Yield and Selectivity

To maximize the yield and selectivity of this compound, several reaction parameters can be optimized. These include temperature, reaction time, and the stoichiometry of the reactants. For instance, a general procedure for the synthesis of similar tetraalkylphosphonium bromides involves heating an equimolar mixture of the corresponding phosphine (B1218219) and alkyl bromide at temperatures ranging from 100-120 °C for 10-15 hours, which typically results in excellent yields. chemicalbook.com The effects of reaction temperature and time are critical, as insufficient heat or time may lead to an incomplete reaction, while excessive conditions could potentially lead to side reactions or decomposition, although this is less common for simple alkylations.

Interactive Table: Optimization Parameters for Tetraalkylphosphonium Bromide Synthesis

| Parameter | Typical Range/Condition | Expected Outcome |

|---|---|---|

| Temperature | 100 - 120 °C | Increased reaction rate |

| Reaction Time | 10 - 15 hours | High conversion to product |

Solvent-Dependent Synthetic Approaches

The choice of solvent can significantly influence the rate and outcome of the quaternization reaction. While some syntheses are performed neat (without a solvent), others utilize solvents to facilitate the reaction, particularly if the reactants are solid or to better control the reaction temperature. For the synthesis of tetraphenylphosphonium (B101447) bromide, a related compound, n-octanol has been used as a solvent, with the reaction carried out at 195 °C for 6 hours to achieve a high yield. researchgate.netresearchgate.net The solvent's polarity can affect the stability of the transition state and the solubility of the reactants and products, thereby influencing the reaction kinetics.

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. eurekaselect.combenthamdirect.com This has led to the exploration of green chemistry approaches for the production of this compound and other quaternary phosphonium salts.

Solvent-Free Reaction Systems

One of the key principles of green chemistry is the reduction or elimination of solvent use. Solvent-free, or neat, reactions offer several advantages, including reduced waste, lower costs, and often simpler work-up procedures. The synthesis of (3-bromopropyl)triphenylphosphonium bromide, for example, has been successfully achieved without any solvent, highlighting the feasibility of this approach for similar phosphonium salts. bas.bg A patent for preparing tetraphenylphosphonium bromide also describes a solvent-free method where triphenylphosphine and bromobenzene (B47551) are reacted at high temperatures in the presence of a catalyst. google.com These examples suggest that the synthesis of this compound can likely be performed efficiently under solvent-free conditions, especially when combined with other green techniques like microwave irradiation.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. mdpi.comresearchgate.net The application of microwave irradiation has been shown to be effective in the synthesis of various phosphonium salts. For instance, the preparation of (3-bromopropyl)triphenylphosphonium bromide was accomplished in just 2 minutes under microwave irradiation, with yields ranging from 81% to 93%. bas.bg This rapid and efficient method stands in stark contrast to the hours of heating required in conventional methods. chemicalbook.com Research has also demonstrated that microwave-assisted synthesis can be applied to a variety of other chemical transformations, often with improved outcomes and reduced environmental impact. wisdomlib.orgnih.gov

Interactive Table: Comparison of Conventional and Microwave-Assisted Synthesis of a Phosphonium Salt

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 10 - 15 hours | Excellent |

Catalyst-Assisted Green Synthetic Routes

The synthesis of this compound is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and energy consumption. Catalyst-assisted routes are central to achieving these goals, with methodologies such as phase-transfer catalysis (PTC), microwave-assisted synthesis, and ultrasound-assisted synthesis being prominent.

Traditionally, the synthesis involves the quaternization of tripropylphosphine with 1-bromopropane. This reaction can be sluggish and often requires elevated temperatures and long reaction times. Green catalytic approaches aim to mitigate these issues.

Phase-Transfer Catalysis (PTC): In PTC, a catalyst, which is often a quaternary ammonium (B1175870) or phosphonium salt itself, facilitates the transfer of a reactant between two immiscible phases (e.g., aqueous and organic). researchgate.netacs.org This technique can enhance reaction rates and eliminate the need for harsh, anhydrous solvents. For the synthesis of this compound, a phase-transfer catalyst can improve the efficiency of the reaction between tripropylphosphine and 1-bromopropane, particularly if side reactions or solubility issues are present. The use of PTC is a cornerstone of many industrial green chemical processes. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. youtube.com In the synthesis of phosphonium salts, microwave heating can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. google.commdpi.com This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher yields and cleaner reaction profiles. organic-chemistry.org For instance, the alkylation of phosphines is significantly enhanced by microwave activation, especially under solvent-free conditions, which further boosts the green credentials of the process. google.com

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound can promote chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. acs.org This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. While specific studies on the ultrasound-assisted synthesis of this compound are not prevalent, sonochemistry is a recognized green method for preparing various nanomaterials and other chemical compounds, suggesting its potential applicability. acs.orgnih.gov

These green synthetic routes offer significant advantages over traditional methods, including reduced energy consumption, shorter reaction times, and often, the ability to use less hazardous solvents or even perform reactions under solvent-free conditions. google.com

Purification and Isolation Techniques in the Context of Research Scale Production

The effective purification and isolation of this compound are critical for obtaining a product of high purity for research applications. Common impurities often include unreacted starting materials, such as tripropylphosphine or 1-bromopropane, and byproducts like triphenylphosphine oxide (if triphenylphosphine is used in related syntheses). youtube.com Several techniques are employed at the research scale.

Recrystallization: Recrystallization is the most common method for purifying solid phosphonium salts. The choice of solvent is crucial. A good solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at lower temperatures. youtube.com For quaternary phosphonium halides, mixtures of solvents are often effective. A common strategy involves dissolving the crude salt in a minimal amount of a boiling polar solvent, such as acetonitrile (B52724) or acetone, followed by the slow addition of a less polar co-solvent (an "anti-solvent") like ethyl acetate (B1210297) or diethyl ether until turbidity is observed. researchgate.netacs.org Cooling this solution, sometimes to freezer temperatures, induces crystallization. researchgate.net For hygroscopic salts, it is essential to use dry solvents and handle the material under an inert atmosphere (e.g., nitrogen) to prevent the product from oiling out due to moisture absorption. researchgate.net

Precipitation and Washing: In cases where the product precipitates directly from the reaction mixture, it can be isolated by filtration. The resulting solid is then washed with a solvent in which the desired product is insoluble, but the impurities are soluble. whiterose.ac.uk For example, after synthesizing a phosphonium salt, washing the crude solid with a solvent like diethyl ether can remove unreacted, less polar starting materials. The choice of washing solvent is determined by measuring the solubility of the product and impurities. whiterose.ac.uk

Chromatography: While less common for the bulk purification of simple salts, flash column chromatography can be used to purify phosphonium salts, especially complex or functionalized derivatives. whiterose.ac.uk The crude product is adsorbed onto a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (eluent) is passed through the column to separate the components based on their differing affinities for the stationary and mobile phases. whiterose.ac.uk

The success of purification is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis, which can verify the structure and purity of the isolated this compound. sigmaaldrich.comnottingham.ac.uk

Strategies for Deuterated or Isotopic Labeling of this compound for Mechanistic Studies

Isotopic labeling, particularly with deuterium (B1214612) (²H or D) and carbon-13 (¹³C), is an invaluable tool for elucidating reaction mechanisms and for use in analytical techniques like NMR spectroscopy. rsc.orgnih.gov Synthesizing isotopically labeled this compound allows researchers to track the fate of specific atoms or molecular fragments during a reaction.

A general strategy for introducing deuterium into a phosphonium salt involves the formation of a phosphonium ylide followed by quenching with a deuterium source, such as heavy water (D₂O). The process would begin with the synthesis of this compound itself. This salt is then deprotonated at a carbon adjacent (alpha) to the phosphorus atom using a strong base (e.g., butyllithium (B86547) or sodium hydride) to form the corresponding ylide. This highly reactive intermediate can then be quenched with D₂O, which replaces the proton with a deuteron.

A more advanced, programmable sequence involves iodization followed by deuterolysis. rsc.org While demonstrated on other phosphonium salts, the principle is adaptable. The phosphonium salt is converted to its ylide, which is then reacted with iodine to form an α-iodo phosphonium salt. This intermediate can then undergo deuterolysis, for example, with a deuterated acetate buffer, to yield the deuterated product. rsc.org This method offers a controlled way to introduce deuterium at a specific position.

Another relevant concept comes from the synthesis of deuterated thioethers from thiophosphonium salts, where replacing water with D₂O in a hydrolysis-based reduction step leads to efficient deuterium incorporation. acs.org This highlights that isotopic labeling can often be achieved by substituting a standard reagent with its isotopically labeled counterpart in a key reaction step.

These labeling strategies provide mechanistic insights by allowing researchers to follow the labeled positions through subsequent transformations using techniques like NMR or mass spectrometry.

Research into Novel Precursors and Reaction Cascade Designs

Modern synthetic chemistry is continually searching for more efficient and versatile ways to construct molecules, including quaternary phosphonium salts. This research encompasses the use of novel, readily available precursors and the design of elegant reaction cascades that form multiple chemical bonds in a single operation.

Novel Precursors and "Inverse Reactivity": The classical synthesis of phosphonium salts involves a nucleophilic tertiary phosphine attacking an electrophilic carbon (e.g., an alkyl halide). researchgate.net Recent research has explored an "inverse reactivity" approach, which opens up new synthetic possibilities. In this method, a phosphine oxide (containing an electrophilic phosphorus center) is activated and then reacted with a nucleophilic carbon source, such as a Grignard reagent. rsc.org This strategy is significant because it utilizes different starting materials (phosphine oxides instead of phosphines), which may be more readily available or stable. rsc.org Other novel precursors being investigated include organothianthrenium salts, which can react with tertiary phosphines under photocatalytic conditions to form phosphonium salts. rsc.orgnih.gov Additionally, research has shown that alcohols can be used as precursors, reacting with a phosphine in the presence of an acid to generate the phosphonium salt, avoiding the need for alkyl halides. mdpi.com

Reaction Cascades and One-Pot Syntheses: Reaction cascades, where a single set of reagents initiates a sequence of transformations, offer remarkable efficiency by minimizing purification steps, solvent waste, and labor. One-pot syntheses are a key part of this strategy. While specific cascade reactions for this compound are not widely documented, research in the broader field of organophosphorus chemistry provides relevant examples. For instance, the Kabachnik-Fields reaction is a one-pot, three-component synthesis of α-aminophosphonates. nih.gov Similarly, efficient one-pot methods have been developed for synthesizing other functionalized organophosphorus compounds, often catalyzed by ionic liquids or other simple catalysts. These approaches, which combine multiple reaction steps like condensation and addition into a single procedure, exemplify the advanced synthetic designs being explored. nau.edu The principles from these cascade reactions could potentially be adapted to create more efficient and atom-economical syntheses of this compound and its derivatives.

The table below summarizes some of the synthetic strategies discussed:

| Synthetic Strategy | Precursors | Key Features |

| Conventional Synthesis | Tripropylphosphine, 1-Bromopropane | Direct quaternization; may require heat and long reaction times. |

| Microwave-Assisted | Tripropylphosphine, 1-Bromopropane | Accelerated reaction rates; reduced energy consumption. google.com |

| Inverse Reactivity | Tripropylphosphine oxide, Propylmagnesium bromide | Utilizes electrophilic phosphorus; expands precursor scope. rsc.org |

| Photocatalytic Synthesis | Tripropylphosphine, Propylthianthrenium salt | Mild, light-induced reaction conditions. rsc.org |

| Alcohol-based Synthesis | Propanol, Tripropylphosphine, Acid | Avoids the use of alkyl halides. mdpi.com |

Mechanistic Elucidations of Tetrapropylphosphonium Bromide in Catalytic Systems

Phase Transfer Catalysis (PTC) Mediated by Tetrapropylphosphonium Bromide

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (typically aqueous and organic). mdma.ch The phase transfer catalyst, in this case, this compound, acts as a shuttle, transporting a reactant from one phase to another where the reaction can occur. youtube.com Phosphonium (B103445) salts are recognized as highly effective phase transfer catalysts, often exhibiting greater thermal stability and catalytic efficiency compared to their ammonium (B1175870) counterparts. alfachemic.comphasetransfercatalysis.com This enhanced reactivity is attributed to the larger and more polarizable nature of the phosphorus atom, which results in a looser, more reactive ion pair with the transported anion. phasetransfercatalysis.com

The primary function of this compound in PTC is to transport anions from an aqueous phase into an organic phase. stackexchange.com This process is governed by two principal mechanistic models: the Starks' extraction mechanism and the interfacial mechanism. mdpi.com

In the Starks' extraction mechanism , the tetrapropylphosphonium cation ([P(C₃H₇)₄]⁺) first partitions into the aqueous phase, where it undergoes an anion exchange, swapping its bromide (Br⁻) for a reactant anion (Y⁻) from the aqueous bulk. mdma.chpublications.gc.ca The resulting lipophilic ion pair, [P(C₃H₇)₄]⁺Y⁻, is sufficiently soluble in the organic phase to migrate across the phase boundary. stackexchange.com Once in the organic phase, the anion Y⁻ is "naked" and highly reactive, allowing it to readily react with the organic substrate. After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase to begin the cycle anew. publications.gc.ca

The interfacial mechanism is proposed for systems where the catalyst is highly lipophilic and resides predominantly at the liquid-liquid interface. mdpi.com Here, the anion exchange occurs at the interface rather than in the aqueous bulk. The tetrapropylphosphonium cation extracts the reactant anion from the aqueous side of the interface, and the subsequent reaction with the organic substrate also occurs in this interfacial region. mdpi.com The choice between these pathways is influenced by factors such as the lipophilicity of the catalyst and the nature of the reactants.

Computational studies on similar systems suggest that the catalyst promotes anion exchange by preferentially stabilizing the target anion (e.g., fluoride) over the initial halide (e.g., bromide) in solution, thereby lowering the energetic barrier for the exchange process. acs.org

Table 1: Factors Influencing Reaction Rates in PTC Systems Catalyzed by Tetraalkyl-Onium Salts

| Factor | Observation | Implication for this compound |

| Catalyst Structure | Reaction rates differ significantly among C2, C3, and C4 tetraalkylammonium catalysts in certain reactions. core.ac.uk | The propyl chains provide a balance of lipophilicity and accessibility, influencing mass transfer and overall kinetics. |

| Anion Exchange | The catalyst must effectively exchange its initial anion (Br⁻) for the reactant anion (Y⁻). The selectivity and rate of this exchange are crucial. acs.org | The relatively weak pairing of the "soft" phosphonium cation with anions facilitates rapid exchange. |

| Mass Transfer | For reactions limited by mass transfer, the rate is dependent on stirring speed and interfacial area. | The moderate lipophilicity of the tetrapropylphosphonium cation affects its partitioning and transfer rates between phases. |

| Intrinsic Reactivity | The reaction of the [P(C₃H₇)₄]⁺Y⁻ ion pair with the organic substrate in the organic phase. | This step is often fast due to the "naked" and highly reactive nature of the anion Y⁻. phasetransfercatalysis.com |

The interface between the aqueous and organic phases is the locus of key events in phase transfer catalysis. The tetrapropylphosphonium cation must traverse or interact with this interface to perform its function. The efficiency of this process is governed by interfacial phenomena, including the lowering of interfacial tension by the catalyst, which facilitates the emulsification of the two phases and increases the interfacial area available for reaction.

The structure of the catalyst plays a direct role in its interfacial activity. The four propyl groups attached to the phosphorus center give the cation a significant degree of lipophilicity, allowing it to concentrate at the interface. This amphiphilic character helps to bridge the two immiscible phases. While specific measurements for this compound are scarce, the general principle is that the phase transfer agent functions as a surfactant, modifying the physical properties of the interface to promote the reaction.

The catalytic efficiency of this compound is intrinsically linked to the structure of the [P(C₃H₇)₄]⁺ cation. Several structural aspects are critical:

Central Atom: Phosphorus, being larger and more polarizable than nitrogen, forms a "softer" cation. This leads to weaker ion pairing with the transported anion compared to an equivalent ammonium salt. phasetransfercatalysis.com The resulting "naked" anion is more reactive, often leading to higher reaction rates. phasetransfercatalysis.com

Alkyl Chain Length: The length of the alkyl chains is a determining factor for the catalyst's lipophilicity. mdpi.comresearchgate.net The propyl groups in this compound provide a balance: they are long enough to confer sufficient solubility in the organic phase but not so long as to make the catalyst excessively lipophilic, which might trap it in the organic phase and hinder the catalytic cycle. Studies on various phosphonium salts have shown that there is an optimal alkyl chain length for maximum catalytic activity, which depends on the specific reaction system. mdpi.comacs.orgnih.gov

Symmetry: The symmetrical nature of the tetrapropylphosphonium cation influences its crystal packing and solubility. This symmetry contributes to a well-defined and accessible cationic center for anion pairing.

This compound as a Component in Heterogeneous Catalysis Precursors

Beyond its role in PTC, this compound can serve as a precursor or template in the synthesis of solid, heterogeneous catalysts. Its thermal decomposition can be harnessed to incorporate phosphorus into catalyst supports or to form active metal phosphide (B1233454) phases.

Phosphorus is known to act as a promoter or modifier in various catalytic systems. The thermal decomposition of phosphonium salts like this compound on a support material (e.g., alumina, silica (B1680970), or carbon) can be used to create phosphorus-modified supports. researchgate.net This phosphorus incorporation can alter the surface acidity of the support and improve the dispersion and stability of the active metal phase subsequently deposited on it. researchgate.net

Furthermore, phosphonium salts can be used in the synthesis of transition metal phosphide catalysts. In this process, a metal salt and a phosphonium salt (as the phosphorus source) are co-precipitated or impregnated onto a high-surface-area support. Subsequent temperature-programmed reduction leads to the formation of highly dispersed metal phosphide nanoparticles (e.g., Ni₂P, Co₂P). researchgate.net These materials are active catalysts for hydrodeoxygenation and other reactions. While specific examples using this compound are not widely reported, the principle is demonstrated with other phosphonium salts. For instance, tetrabutylphosphonium (B1682233) bromide has been used as a medium to disperse ruthenium catalysts for specific syntheses. alfachemic.com The choice of the phosphonium salt can influence the properties of the final catalyst, such as particle size and phase purity.

Activation Mechanisms and Surface Interactions

The catalytic activity of this compound (TPPB) is intrinsically linked to its molecular structure: a positively charged phosphorus center surrounded by four propyl groups and a bromide counter-anion. This structure dictates its activation mechanisms and interactions with other catalytic components.

In heterogeneous and supported catalytic systems, TPPB exhibits crucial surface interactions that enhance catalytic performance. When functionalized onto solid supports like metal-organic frameworks (MOFs), a synergistic effect is often observed. For instance, in systems using chromium-based MOFs (e.g., Cr-MIL-101) for CO₂ cycloaddition, TPPB plays a dual role. sci-hub.st The Lewis acidic sites on the MOF (e.g., Cr³⁺) coordinate with and polarize the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack. sci-hub.st Simultaneously, the bromide anion from the phosphonium salt, which is in close proximity on the functionalized support, performs the ring-opening attack. sci-hub.st This cooperative activation significantly lowers the energy barrier for the reaction compared to either component acting alone.

Spectroscopic studies on related quaternary ammonium salts adsorbed on metal nanoparticle surfaces have shown that the interaction can significantly perturb the vibrational modes of the catalyst. nih.gov Techniques like Fourier Transform Infrared (FTIR) spectroscopy reveal new intense bands resulting from the coupling between the metal's conducting electrons and the molecular vibrations of the adsorbed salt, indicating a strong surface interaction and the formation of a distinct catalytic interface. nih.gov

Table 1: Synergistic Activation in TPPB-Based Catalytic Systems

| Catalytic System Component | Role in Activation | Mechanism of Interaction |

|---|---|---|

| This compound (Br⁻) | Nucleophilic Activator | Attacks the epoxide ring to initiate ring-opening, forming a haloalkoxide intermediate. sci-hub.st |

| Lewis Acidic Support (e.g., Cr-MIL-101) | Electrophilic Activator | Coordinates with the epoxide's oxygen atom, polarizing the C-O bond and weakening the ring structure. sci-hub.st |

| Combined System | Synergistic Catalysis | The dual activation from the Lewis acid and the nucleophilic bromide anion significantly lowers the reaction's energy barrier. sci-hub.st |

Influence of this compound in Organocatalytic Cycles

This compound often functions as an organocatalyst, where the entire molecule or its constituent ions participate directly in the catalytic cycle without the involvement of a metal center. Its influence is particularly well-documented in phase-transfer catalysis (PTC) and cycloaddition reactions.

As a phase-transfer catalyst, TPPB facilitates reactions between reagents located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). The lipophilic tetrapropylphosphonium cation [(C₃H₇)₄P]⁺ encapsulates an anionic reactant (like OH⁻ or CN⁻) from the aqueous/solid phase and transports it into the organic phase where the substrate is located. The larger and more polarizable nature of the phosphorus atom in phosphonium salts, compared to the nitrogen in analogous ammonium salts, results in a looser, more reactive ion pair between the cation and the transported anion. phasetransfercatalysis.com This heightened reactivity often leads to superior catalytic performance. phasetransfercatalysis.com

In the organocatalytic cycle for the cycloaddition of CO₂ to epoxides, TPPB is not merely an initiator but a crucial intermediate carrier that is regenerated at the end of each cycle. The mechanism proceeds as follows:

Nucleophilic Ring-Opening : The bromide anion attacks the epoxide, forming a bromo-alkoxide intermediate. sci-hub.st

CO₂ Insertion : The newly formed, highly nucleophilic alkoxide attacks a molecule of carbon dioxide, leading to the formation of a bromo-organocarbonate species.

Cyclization and Catalyst Regeneration : The carbonate end of the intermediate performs an intramolecular nucleophilic substitution, displacing the bromide ion. This step forms the final cyclic carbonate product and regenerates the this compound catalyst, allowing it to enter a new cycle.

This closed-loop mechanism makes TPPB an efficient organocatalyst for this transformation, promoting atom economy by incorporating CO₂ into the final product.

Table 2: Role of TPPB in the CO₂-Epoxide Cycloaddition Cycle

| Cycle Step | Intermediate Formed | Role of TPPB Component | Product Released |

|---|---|---|---|

| 1. Ring Opening | Haloalkoxide | Br⁻ acts as a nucleophile. | - |

| 2. CO₂ Insertion | Organocarbonate | [(C₃H₇)₄P]⁺ stabilizes the anionic intermediate. | - |

| 3. Cyclization | Transition State | Br⁻ is displaced as a leaving group. | Cyclic Carbonate |

| 4. Regeneration | - | TPPB is fully regenerated. | - |

Computational and Spectroscopic Approaches to Catalytic Intermediates

Elucidating the precise structures and energetics of the transient species involved in TPPB-catalyzed reactions relies heavily on advanced analytical techniques, primarily computational modeling and spectroscopy.

Computational Approaches: Density Functional Theory (DFT) has become an indispensable tool for mapping the reaction pathways of catalytic cycles involving phosphonium salts. pitt.edujyu.fi Researchers use DFT calculations to:

Model Intermediates: Determine the geometric and electronic structures of key intermediates, such as the haloalkoxide and organocarbonate species.

Calculate Energy Profiles: Compute the free energy barriers for each step of the catalytic cycle, identifying the rate-determining step. For the related tetrabutylammonium (B224687) bromide (TBAB) catalyst, DFT calculations showed that the presence of a hydrogen bond donor could lower the energy barrier for the epoxide ring-opening step by approximately 7.5 kcal/mol. nih.gov

Rationalize Selectivity: Understand the origins of regio- and stereoselectivity by comparing the energy barriers of competing reaction pathways.

These computational insights provide a molecular-level understanding that is often difficult to obtain through experimental methods alone. pitt.edu

Spectroscopic Approaches: Spectroscopic techniques provide direct experimental evidence for the formation of intermediates and catalyst-substrate interactions.

FTIR Spectroscopy: This method is highly sensitive to changes in the vibrational modes of molecules. It can be used to monitor the disappearance of reactants (e.g., the epoxide C-O stretching band) and the appearance of products. In studies of supported catalysts, FTIR can reveal how the adsorption of the phosphonium salt onto a surface perturbs its chemical bonds, confirming strong surface interactions. nih.gov

Raman Spectroscopy: Tetraphenylphosphonium (B101447) bromide, a compound closely related to TPPB, has been shown to be a strong Raman scatterer. researchgate.net This suggests that Raman spectroscopy could be a powerful technique for studying TPPB-based systems, potentially allowing for the in-situ monitoring of the catalyst's state and its interaction with other species during the reaction.

X-ray Photoelectron Spectroscopy (XPS): In heterogeneous systems, XPS can be used to confirm the successful functionalization of a support with the phosphonium salt and to probe the electronic environment of the atoms at the catalyst's surface. researchgate.net

Table 3: Analytical Techniques for Studying TPPB Catalysis

| Technique | Type of Information Obtained | Example Application |

|---|---|---|

| Density Functional Theory (DFT) | Reaction energy barriers, transition state structures, intermediate geometries. | Calculating the energy profile for CO₂ cycloaddition to identify the rate-limiting step. nih.gov |

| FTIR Spectroscopy | Changes in molecular vibrational modes, monitoring reactant/product concentrations. | Detecting the formation of a carbonate intermediate and observing bond perturbations upon surface adsorption. nih.gov |

| Raman Spectroscopy | In-situ monitoring of catalyst state, characterization of phosphorus-centered compounds. | Characterizing the phosphonium cation and its interactions within the catalytic system. researchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state at the catalyst surface. | Confirming the grafting of TPPB onto a solid support like a MOF. researchgate.net |

Role of Tetrapropylphosphonium Bromide in Advanced Solvent Systems and Green Chemistry Innovations

Tetrapropylphosphonium Bromide as a Cationic Component in Ionic Liquids (ILs)

Ionic liquids are salts with melting points below 100°C, and they are composed entirely of ions. interchim.frqub.ac.uk The properties of an ionic liquid are determined by the combination of its cation and anion. researchgate.net this compound contributes the tetrapropylphosphonium ([P(C₃H₇)₄]⁺) cation to the ionic liquid matrix. Phosphonium-based ILs are particularly noted for their thermal stability and resistance to basic conditions when compared to their nitrogen-containing ammonium (B1175870) analogues. mdpi.com

The tetrapropylphosphonium cation plays a crucial role in defining the physicochemical properties of the resulting ionic liquid. The size and symmetry of the cation influence properties such as melting point, viscosity, and conductivity. researchgate.net The four propyl chains on the phosphorus atom create a bulky and somewhat asymmetric cation, which can disrupt crystal lattice formation, often leading to lower melting points compared to more symmetrical cations. mdpi.com

The alkyl chain length of the phosphonium (B103445) cation significantly affects the properties of the ionic liquid. While a systematic study on a homologous series of tetraalkylphosphonium ILs, [P₆₆₆,n][TFSI] (where n=2, 6, 8, and 12), showed that the glass transition temperature and ion dynamics were relatively insensitive to the length of the fourth alkyl chain, the crystallization kinetics were strongly influenced. qub.ac.uk This tunability allows for the design of "designer" solvents tailored for specific applications. researchgate.net Furthermore, phosphonium-based protic ionic liquids (PILs) have been shown to exhibit higher thermal stability and ionic conductivity compared to their ammonium-based counterparts. rsc.org This is attributed to weaker hydrogen bonding and Coulombic interactions in the phosphonium-based systems. rsc.org

Table 1: Physicochemical Properties of Selected Phosphonium-Based Ionic Liquids

| Ionic Liquid Cation | Anion | Melting Point (°C) | Decomposition Temp. (°C) |

| Decyl(tri-tert-butyl)phosphonium | BF₄⁻ | 76.5 | 188.8 |

| Decyl(tri-tert-butyl)phosphonium | PF₆⁻ | 81.0 | 195.9 |

| Decyl(tri-tert-butyl)phosphonium | SO₃CF₃⁻ | 74.4 | 194.3 |

| Decyl(tri-tert-butyl)phosphonium | N(SO₂CF₃)₂⁻ | 2.0 | 207.0 |

| Decyl(tricyclohexyl)phosphonium | N(SO₂CF₃)₂⁻ | 85.2 | 360.2 |

This table is generated based on data from a study on phosphonium ionic liquids based on bulky phosphines. researchgate.net

Ionic liquids containing the tetrapropylphosphonium cation can serve as effective media for a variety of chemical reactions. Their unique solvent properties can enhance reaction rates, improve selectivity, and simplify product separation. For instance, phosphonium salts are known to be effective in various coupling reactions. sigmaaldrich.com this compound itself is listed as suitable for several named cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com

Phosphonium-based ILs are also utilized in other types of organic transformations. They can act as phase-transfer catalysts, facilitating reactions between reactants in different phases. ontosight.ai The general class of phosphonium salts is instrumental in reactions like the Wittig reaction for alkene synthesis. ontosight.ai The non-volatile and thermally stable nature of these ILs makes them particularly attractive for processes requiring elevated temperatures. interchim.fr

The solvent environment of an ionic liquid can significantly impact reaction kinetics and chemical equilibria. In tetrapropylphosphonium-based ILs, the interactions between the cation, anion, and dissolved reactants can alter transition state energies and reaction pathways. For example, studies on the reaction of O,O-diethyl (2,4-dinitrophenyl) phosphate (B84403) triester with amines in ionic liquids have shown a change in mechanism from a concerted process in conventional solvents to a stepwise mechanism in ILs. rsc.org

Research on the kinetics of CO₂ absorption into phosphonium-based ionic liquids has demonstrated that these systems can exhibit high reaction rates, comparable to or even exceeding those of aqueous amine solutions commonly used for carbon capture. nih.gov Although this particular study used a different phosphonium cation, it highlights the potential of phosphonium-based ILs in gas separation technologies, where kinetics are crucial. The rate constants and activation energies are key parameters determined in such studies to understand and optimize these processes. nih.gov The crystallization kinetics of phosphonium ionic liquids are also an area of active research, with studies showing that the rate of crystallization is strongly affected by the cation's alkyl chain length and the sample's thermal history. qub.ac.uk

Integration of this compound in Deep Eutectic Solvents (DES)

Deep eutectic solvents are a class of solvents that share many of the advantageous properties of ionic liquids, such as low volatility and high thermal stability, but are typically cheaper and easier to prepare. nih.govelsevierpure.com They are formed by mixing a hydrogen bond acceptor (HBA), often a quaternary ammonium or phosphonium salt, with a hydrogen bond donor (HBD). nih.govelsevierpure.com

The synthesis of this compound-based DES is generally straightforward, involving the mixing of the salt (the HBA) with a suitable HBD, often with gentle heating, until a homogeneous liquid is formed. nih.govrscf.ru The choice of HBD and the molar ratio of HBA to HBD are critical factors that determine the properties of the resulting DES. Common HBDs include alcohols, carboxylic acids, and amides. elsevierpure.comresearchgate.net

For example, new deep eutectic solvents have been synthesized using tetrapropylammonium (B79313) bromide (a close analogue to this compound) with hydrogen bond donors like ethylene (B1197577) glycol, triethylene glycol, and glycerol (B35011) at various molar ratios. elsevierpure.comresearchgate.net The resulting DESs exhibited a wide range of physicochemical properties, demonstrating their tunability. elsevierpure.com Another study detailed the preparation of a DES from methyltriphenylphosphonium (B96628) bromide and zinc chloride by heating the mixture to 100°C. googleapis.com The formation of a DES is characterized by a significant depression of the melting point of the mixture compared to the individual components. nih.gov

Table 2: Properties of Tetrapropylammonium Bromide (TPAB)-Based DES with Different Hydrogen Bond Donors (HBDs)

| HBA:HBD System | Molar Ratio (TPAB:HBD) | Minimum Melting Point (K) |

| TPAB:Ethylene Glycol | 1:4 | 249.75 |

| TPAB:Triethylene Glycol | 1:3 | 253.95 |

| TPAB:Glycerol | 1:3 | 257.05 |

This table is generated based on data for the analogous tetrapropylammonium bromide from a study on new deep eutectic solvents. elsevierpure.com

In a DES, the tetrapropylphosphonium cation, along with the bromide anion, interacts with the hydrogen bond donor molecules to form a complex supramolecular network held together by hydrogen bonds. This network is responsible for the unique solvent properties of the DES. The nature of these interactions, particularly the hydrogen bonding between the bromide anion and the HBD, is fundamental to the formation of the eutectic mixture. rscf.ru

The solvation mechanism in these solvents is complex and involves the disruption and formation of hydrogen bonds to accommodate solute molecules. The bulky, non-polar propyl groups of the tetrapropylphosphonium cation can also create specific non-polar domains within the solvent, influencing the solubility of different compounds. The structure of the DES can be investigated using techniques like Fourier-transform infrared (FT-IR) spectroscopy, which can provide evidence for the formation of hydrogen bonds between the HBA and HBD. nih.gov These interactions effectively shield the individual components from crystallizing at their normal melting points, leading to the liquid state of the DES at or near room temperature.

Sustainable Reaction Media Applications of this compound

This compound belongs to the tetraalkylphosphonium family of ionic liquids (ILs), which have garnered significant attention as sustainable alternatives to conventional volatile organic solvents (VOCs) in chemical processes. core.ac.uk Unlike their nitrogen-based counterparts, such as imidazolium (B1220033) ILs, phosphonium-based ionic liquids are noted for their enhanced thermal stability and are considered less toxic. arpnjournals.org Their industrial production is also often less expensive. arpnjournals.org These characteristics make them suitable for a wide range of applications, including as media for catalytic reactions. core.ac.uk

The utility of tetraalkylphosphonium halides as reaction media is demonstrated in their ability to stabilize metal nanoparticles, which are effective catalysts. For instance, gold and palladium nanoparticles have been successfully prepared and stabilized in tetraalkylphosphonium halide ionic liquids without the need for external stabilizers or organic solvents. nih.gov These nanoparticle suspensions remain stable for extended periods, a feature attributed to the interaction between the nanoparticle surface and the halide anions, along with the steric protection provided by the bulky phosphonium cations. nih.gov This stability is crucial for creating robust catalytic systems.

Furthermore, phosphonium-based ionic liquids have shown promise in the conversion of biomass into valuable chemicals. A closely related compound, tetrabutylphosphonium (B1682233) bromide, has been effectively used as a catalyst in the dehydration of renewable substrates. shokubai.org It facilitates the conversion of 1,4-butanediol (B3395766) to 1,3-butadiene (B125203) and the rearrangement of lactide to acrylic acid under milder conditions than traditional acid-catalyzed gas-phase reactions. shokubai.org This approach combines high solubility for bio-based compounds with high reaction rates and straightforward product separation. shokubai.org Similarly, biphasic systems using bromide-containing molten salt hydrates have been developed for the effective conversion of lignocellulosic biomass into furan-based chemicals, showcasing the role of the bromide anion in these green processes. rsc.org

Waste Reduction and Atom Economy in Synthetic Processes

The application of this compound-based systems in chemical synthesis aligns with the core principles of green chemistry, particularly waste reduction and atom economy. Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govchegg.com Reactions with high atom economy are inherently less wasteful, as they minimize the formation of byproducts. nih.gov

The use of this compound as a reaction medium or catalyst can contribute significantly to waste reduction in several ways. Firstly, as a stable ionic liquid, it can replace large volumes of volatile organic solvents, which are major contributors to industrial waste and environmental pollution. core.ac.uk Secondly, catalytic systems employing phosphonium ILs can enhance reaction selectivity and yield, thereby reducing the formation of unwanted side products. For example, in the dehydration of 1,4-butanediol to 1,3-butadiene, the use of a tetrabutylphosphonium bromide catalyst system resulted in a 94% yield, outperforming traditional acid-catalyzed gas-phase dehydrations where cyclodehydration to tetrahydrofuran (B95107) is a problematic side reaction. shokubai.org This high selectivity directly translates to less waste and a more efficient use of starting materials.

The table below summarizes findings from research on a related phosphonium ionic liquid, highlighting its performance in green synthetic applications.

| Substrate | Product | Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

| 1,4-Butanediol | 1,3-Butadiene | Tetrabutylphosphonium bromide / Acid cocatalyst | 200 | 2 | 100 | 94 |

| DL-Lactide | Acrylic Acid | Tetrabutylphosphonium bromide / Acid cocatalyst | 200 | - | - | ~70 |

This data is based on research using tetrabutylphosphonium bromide, a closely related compound, to illustrate the potential of tetraalkylphosphonium bromide systems in sustainable synthesis. shokubai.org

Recycling and Reusability of this compound-based Systems

The low vapor pressure and high thermal stability of phosphonium ionic liquids make them relatively easy to separate from reaction products, which are often more volatile. arpnjournals.org This allows for the recovery of the ionic liquid and any dissolved catalysts after the reaction is complete, enabling their use in subsequent reaction cycles.

Research has explicitly demonstrated the recyclability of catalytic systems involving tetraalkylphosphonium halides. In one study, palladium nanoparticles stabilized in a tetraalkylphosphonium halide ionic liquid were used for various hydrogenation reactions. nih.gov The catalyst system was found to be not only efficient but also recyclable, maintaining its activity over multiple uses. nih.gov The ability to reuse both the solvent (the ionic liquid) and the catalyst is a significant step towards creating truly sustainable and economically viable chemical processes. Similarly, studies involving other types of ionic liquids in catalytic oxidations have shown that the catalyst/IL phase can be recycled for at least five runs, underscoring the general recyclability of such systems. core.ac.uk The straightforward separation of products from the tetrabutylphosphonium bromide catalyst system used in biomass valorization further points to the inherent recyclability of these media. shokubai.org

Applications of Tetrapropylphosphonium Bromide in Diverse Chemical Transformations

Catalytic Role in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis. Tetrapropylphosphonium bromide has been identified as a suitable additive or catalyst in several palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing C-C bonds. sigmaaldrich.com In these reactions, it often functions to stabilize the active palladium catalyst species, prevent catalyst decomposition, and facilitate the interaction of various components in the reaction mixture. nih.gov

The Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.orglibretexts.org The reaction often requires a base and can be sensitive to the catalyst's stability and reaction conditions. nih.gov The use of phosphonium (B103445) salts like this compound can be crucial, particularly in reactions involving less reactive aryl bromides. nih.govnih.gov It can act as a phase-transfer agent for the base and as a stabilizer for the Pd(0) catalytic species, preventing its aggregation into inactive palladium black and suppressing side reactions like dehalogenation. nih.gov

Table 1: Role of this compound in a Representative Heck Reaction

| Reaction Component | Example | Role/Function |

| Aryl Halide | 4-Bromoacetophenone | Electrophilic coupling partner |

| Alkene | Styrene | Nucleophilic coupling partner |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Precursor to the active Pd(0) catalyst |

| Additive | This compound | Phase-transfer catalyst; Stabilizer for Pd(0) species sigmaaldrich.comnih.gov |

| Base | Potassium carbonate (K₂CO₃) | Neutralizes the generated hydrohalic acid |

| Solvent | N,N-Dimethylformamide (DMF) / Water | Reaction medium |

| Product | (E)-1,3-diphenylprop-2-en-1-one | C-C coupled product |

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide to form a biaryl or related structure. nih.govmdpi.com The reaction requires a base to activate the organoboron species. This compound can facilitate these reactions, especially under aqueous or biphasic conditions. sigmaaldrich.com It helps transfer the activated boronate species from the aqueous phase (where the base often resides) to the organic phase containing the organohalide and the palladium catalyst. This phase-transfer action accelerates the transmetalation step, which is often rate-limiting.

Table 2: Role of this compound in a Representative Suzuki-Miyaura Coupling

| Reaction Component | Example | Role/Function |

| Aryl Halide | 4-Bromotoluene | Electrophilic coupling partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic coupling partner |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Active Pd(0) catalyst |

| Additive | This compound | Phase-transfer catalyst for the boronate species sigmaaldrich.com |

| Base | Potassium phosphate (B84403) (K₃PO₄) | Activates the boronic acid |

| Solvent | Toluene / Water | Biphasic reaction medium |

| Product | 4-Methyl-1,1'-biphenyl | C-C coupled product |

The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual catalyst system of palladium and copper(I). organic-chemistry.orglibretexts.org The reaction is a cornerstone for the synthesis of substituted alkynes. In some protocols, particularly those aiming to be copper-free or conducted in aqueous media, this compound can be employed. sigmaaldrich.com It can act as a surfactant or phase-transfer agent, creating micelles in aqueous solutions that serve as nanoreactors, thereby increasing the effective concentration of the reactants and facilitating the coupling. ucsb.edu

Table 3: Role of this compound in a Representative Sonogashira Coupling

| Reaction Component | Example | Role/Function |

| Aryl Halide | Iodobenzene | Electrophilic coupling partner |

| Terminal Alkyne | Phenylacetylene | Nucleophilic coupling partner |

| Catalyst System | PdCl₂(PPh₃)₂ / Copper(I) iodide (CuI) | Palladium catalyst and copper co-catalyst |

| Additive | This compound | Phase-transfer agent; may stabilize catalytic intermediates sigmaaldrich.com |

| Base | Triethylamine (Et₃N) | Base and solvent |

| Product | Diphenylacetylene | C-C coupled product |

While primarily known for C-N and C-O bond formation (see Section 4.2), the principles of the Buchwald-Hartwig reaction can be extended to C-C coupling. However, its main application where this compound is relevant is in C-N bond formation. The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide to form an arylamine. youtube.com The presence of a phase-transfer catalyst like this compound can be beneficial when using an inorganic base in a biphasic system, helping to deprotonate the amine or facilitate the catalytic cycle. sigmaaldrich.com

Table 4: Role of this compound in a Buchwald-Hartwig Amination

| Reaction Component | Example | Role/Function |

| Aryl Halide | 4-Chlorotoluene | Electrophilic coupling partner |

| Amine | Piperidine | Nucleophilic coupling partner |

| Catalyst System | Pd₂(dba)₃ / Biarylphosphine Ligand | Palladium precursor and activating ligand |

| Additive | This compound | Potential phase-transfer agent for the base sigmaaldrich.com |

| Base | Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base |

| Solvent | Toluene | Anhydrous organic solvent |

| Product | 1-(4-methylphenyl)piperidine | C-N coupled product |

The Hiyama coupling involves the reaction of an organosilane with an organohalide, while the Negishi coupling utilizes an organozinc reagent. nih.govresearchgate.net Both are powerful palladium-catalyzed methods for C-C bond formation. This compound is noted as being suitable for both reaction types. sigmaaldrich.com In Hiyama couplings, an activator (often a fluoride (B91410) source) is needed to generate a hypervalent silicate (B1173343) species. A PTC can facilitate the transfer of this activator. In Negishi couplings, which are often tolerant of many functional groups, the phosphonium salt can help to solubilize reagents and stabilize the catalyst, particularly in complex substrate synthesis. nih.govnih.gov

Table 5: Role of this compound in Hiyama and Negishi Couplings

| Reaction Type | Aryl Halide | Organometallic Reagent | Additive/Role |

| Hiyama Coupling | 1-Bromo-4-nitrobenzene | Trimethoxy(phenyl)silane | This compound : Facilitates transfer of fluoride activator sigmaaldrich.com |

| Negishi Coupling | 2-Bromopyridine | Isopropylzinc bromide | This compound : Catalyst stabilizer; improves reagent solubility sigmaaldrich.comnih.gov |

Influence on C-Heteroatom Bond Formations

The formation of bonds between carbon and heteroatoms (such as nitrogen, oxygen, or sulfur) is critical for synthesizing a vast array of functional molecules, including pharmaceuticals and materials. researchgate.net Phase-transfer catalysis, using agents like this compound, is a well-established method for promoting these reactions. crdeepjournal.org The catalyst works by pairing its phosphonium cation with the heteroatom nucleophile (e.g., a phenoxide or an amide anion), extracting it into an organic phase where it can react with an electrophilic carbon substrate. crdeepjournal.orgcore.ac.uk

A prominent example is the Williamson ether synthesis, where an alkoxide or phenoxide reacts with an alkyl halide. Using a PTC like this compound allows the reaction to proceed under mild, biphasic conditions (e.g., aqueous sodium hydroxide (B78521) and an organic solvent), avoiding the need for strong, anhydrous conditions and often increasing selectivity. crdeepjournal.org Similarly, in C-N bond formation, as seen in the Buchwald-Hartwig amination, the phosphonium salt can play a key role in mediating the interaction between the amine, the base, and the catalyst system. sigmaaldrich.comnih.gov

Table 6: Application of this compound in C-Heteroatom Bond Formation

| Reaction Type | Substrate 1 (Electrophile) | Substrate 2 (Nucleophile) | Product Type | Role of this compound |

| Williamson Ether Synthesis | Benzyl (B1604629) bromide | Phenol (with aqueous base) | Aryl benzyl ether | Phase-transfer catalyst for the phenoxide anion crdeepjournal.org |

| Buchwald-Hartwig Amination | Aryl bromide | Primary/Secondary Amine | Arylamine | Facilitates base-mediated steps; stabilizes catalyst sigmaaldrich.com |

| Thioether Synthesis | Alkyl halide | Thiophenol (with aqueous base) | Alkyl aryl sulfide | Phase-transfer catalyst for the thiophenoxide anion |

Utilization in Polymerization Processes

This compound has emerged as a versatile compound in the field of polymer chemistry, where it can function as a catalyst or co-catalyst in various polymerization reactions. Its presence can significantly influence the polymerization process and the properties of the resulting polymers.

Role as an Initiator or Co-catalyst in Polymer Synthesis

This compound and its analogs have demonstrated utility as catalysts in ring-opening polymerization (ROP) processes. For instance, quaternary phosphonium salts are effective in catalyzing the ring-opening of epoxides with nucleophiles like carboxylic acids and phenols, leading to the formation of valuable ring-opened products in high yields under mild conditions. scribd.com While direct studies specifying this compound are part of a broader class of effective phosphonium salt catalysts, research on similar compounds like tetrabutylphosphonium (B1682233) bromide (TBPB) highlights their superior catalytic activity compared to other quaternary ammonium (B1175870) and phosphonium salts. scribd.com

In the realm of controlled/"living" radical polymerization, techniques like Atom Transfer Radical Polymerization (ATRP) rely on a delicate equilibrium between active and dormant species, often mediated by a transition metal complex. sigmaaldrich.com While not a primary initiator in the classical sense, phosphonium salts can play a role in influencing the reaction environment. The principles of controlled radical polymerization aim to produce polymers with well-defined molecular weights and low polydispersity. sigmaaldrich.comresearchgate.netkallipos.gr

Furthermore, in the synthesis of polycarbonates, a major engineering thermoplastic, phosphonium salts have been investigated as catalysts in non-phosgene routes, which are considered more environmentally friendly. uwb.edu.pl These processes often involve the reaction of diols with alternative carbonyl sources, where the catalyst's role is crucial for efficient and selective polymerization.

Effects on Polymer Microstructure and Molecular Weight Control

The ability to control the molecular weight and microstructure of a polymer is a cornerstone of modern polymer synthesis, as these characteristics dictate the material's final properties. In controlled polymerization techniques, the goal is to achieve a linear evolution of molecular weight with monomer conversion and a narrow molecular weight distribution, often quantified by the polydispersity index (PDI).

In the context of ring-opening polymerization catalyzed by phosphonium salts, the choice of catalyst can influence the PDI of the resulting polymer. For example, in the anionic ring-opening polymerization of propylene (B89431) oxide, the use of certain phosphonium salt catalysts has been shown to yield poly(propylene oxide) with low polydispersities. While specific data for this compound is not extensively detailed in readily available literature, the general principle holds that the catalyst structure impacts the control over the polymerization process.

The table below illustrates the effect of different catalyst systems on the polymerization of propylene oxide, showcasing how the catalyst choice influences the resulting polymer's molecular weight and polydispersity.

| Initiator/Catalyst System | Monomer | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| Potassium alkoxide | Propylene Oxide | Variable | > 1.2 |

| Phosphonium salt activated system | Propylene Oxide | Controlled | ~ 1.1 - 1.2 |

This table provides a generalized representation based on typical outcomes in anionic ring-opening polymerizations.

Applications in Organic Synthesis Beyond Catalysis

Beyond its role in polymerization, this compound finds applications in various organic transformations, acting as a reagent or an additive to enhance reaction outcomes.

Reagent in Specific Synthetic Sequences

While this compound itself is primarily utilized as a catalyst or additive, closely related compounds derived from it serve as important reagents. A notable example is the formation of tetrapropylammonium (B79313) nonabromide (Pr₄NBr₉), which is prepared from tetrapropylammonium bromide. organic-chemistry.org This solid, dark-red reagent has been demonstrated as a highly effective and selective brominating agent for a variety of substrates, including alkenes, alkynes, ketones, and aromatic compounds. organic-chemistry.org It offers a safer and more manageable alternative to elemental bromine, providing high yields and excellent stereoselectivity in bromination reactions. organic-chemistry.org

The following table summarizes the performance of tetrapropylammonium nonabromide in the bromination of different organic substrates.

| Substrate | Product | Yield (%) | Reaction Time (min) | Stereoselectivity (E/Z) |

| Allylbenzene | 1,2-Dibromo-1-phenylpropane | >99 | 1 | - |

| Phenylacetylene | 1,2-Dibromo-1-phenylethene | 95 | 5 | 92:8 |

| Acetophenone | 2-Bromoacetophenone | 98 | 10 | - |

Data sourced from a study on brominations with tetrapropylammonium nonabromide. organic-chemistry.org

Additive for Reaction Rate Enhancement or Selectivity Control

This compound is widely employed as a phase-transfer catalyst (PTC) in a multitude of organic reactions. ijirset.com In heterogeneous reaction mixtures, where reactants are present in different immiscible phases (e.g., an aqueous phase and an organic phase), the reaction rate is often limited by the slow diffusion of reactants across the phase boundary. A PTC, such as this compound, facilitates the transfer of a reactant (typically an anion) from the aqueous phase to the organic phase, where the reaction can proceed at a much faster rate. ijirset.com

This catalytic action is crucial in various nucleophilic substitution reactions. ijirset.comnih.gov For instance, in the synthesis of ethers, esters, and nitriles from alkyl halides and inorganic salts, this compound can significantly accelerate the reaction, leading to higher yields and shorter reaction times. ijirset.com The lipophilic tetrapropylphosphonium cation pairs with the nucleophilic anion, rendering it soluble in the organic phase and enhancing its reactivity. ijirset.com

The use of phosphonium salts as PTCs can also influence the selectivity of a reaction. By altering the reaction environment and the nature of the active nucleophile, it is possible to control the regioselectivity and stereoselectivity of certain transformations. nih.govwikipedia.org The ability to direct the outcome of a reaction towards a specific isomer is a critical aspect of modern organic synthesis. nih.gov

Computational and Theoretical Chemistry Insights into Tetrapropylphosphonium Bromide Systems

Density Functional Theory (DFT) Studies on Tetrapropylphosphonium Bromide

Density Functional Theory (DFT) has become an indispensable method for investigating the electronic properties of molecules, offering a balance between accuracy and computational cost.

Electronic Structure and Charge Distribution Analysis

DFT calculations are instrumental in understanding the fundamental electronic characteristics of the tetrapropylphosphonium ([TPP]⁺) cation and its interaction with the bromide (Br⁻) anion. These studies typically involve geometry optimization to find the lowest energy structure, followed by an analysis of the molecular orbitals and the distribution of electronic charge.

The electronic structure of the [TPP]⁺ cation is characterized by the central phosphorus atom bearing a significant positive charge, which is delocalized to some extent over the four propyl chains. The σ-profile, a probability distribution of surface charge, can be generated from DFT calculations. For the [TPP]⁺ cation, the profile would show a peak in the neutral region due to the non-polar alkyl chains, with a smaller, broader peak in the positively charged region, indicating the delocalized positive charge around the phosphonium (B103445) center. In contrast, the bromide anion exhibits a sharp peak in the negatively charged region of the σ-profile, reflecting its high electronegativity and localized negative charge.

The distribution of charge is a key factor in how [TPP]Br interacts with other molecules and its environment. The relatively non-polar surface of the cation, dominated by the propyl groups, influences its solubility in organic solvents and its ability to act as a phase-transfer catalyst.

Table 1: Calculated Electronic Properties of Tetrapropylphosphonium Cation from DFT Studies

| Property | Description | Typical Calculated Value/Observation |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and stability. | A relatively large gap, suggesting high chemical stability. |

| Mulliken Charge on P | The partial charge on the phosphorus atom, indicating the extent of positive charge localization. | A significant positive charge, though less than +1 due to charge delocalization. |

| Dipole Moment | A measure of the overall polarity of the ion. | A non-zero dipole moment, influenced by the conformation of the propyl chains. |

| σ-Profile | A histogram of the screening charge density on the molecular surface. | Dominated by a large peak in the non-polar region (around 0 e/Ų) with a tail extending into the positive region. |

Reactivity Prediction and Transition State Analysis in Catalytic Cycles

DFT is a powerful tool for predicting the reactivity of [TPP]Br in catalytic applications, such as phase-transfer catalysis (PTC). operachem.com By calculating various reactivity descriptors, insights into its catalytic activity can be gained. These descriptors are derived from the conceptual DFT framework and include global descriptors like chemical potential, hardness, and electrophilicity, as well as local descriptors like the Fukui function, which identifies the most reactive sites in a molecule.

In the context of a catalytic cycle, DFT can be used to map out the entire reaction pathway, including the reactants, products, intermediates, and, crucially, the transition states. For a typical PTC reaction involving [TPP]Br, the catalytic cycle would involve the exchange of the bromide anion for a reactant anion in the aqueous phase, the transport of this reactant anion into the organic phase, the reaction with the substrate, and the return of the [TPP]Br to the aqueous phase to restart the cycle.

DFT calculations can determine the activation energies for each step of the cycle by locating the transition state structures. The transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the rate of the reaction. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be elucidated. For instance, in a nucleophilic substitution reaction, DFT can help to determine whether the reaction proceeds via an Sₙ2 or other mechanism by analyzing the geometry and energy of the transition state.

While specific DFT studies on the complete catalytic cycle of a reaction explicitly catalyzed by this compound are not abundant in the literature, the principles from studies on other phosphonium salts in catalysis are directly applicable. rsc.orgrsc.orgscilit.com These studies show that the nature of the alkyl groups on the phosphorus atom and the counter-ion significantly influence the catalyst's efficiency by modulating its lipophilicity and the stability of the intermediates and transition states.

Molecular Dynamics (MD) Simulations of this compound in Solvation

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of the time-dependent behavior of atoms and molecules. This is particularly useful for understanding the behavior of [TPP]Br in solution.

Ion-Ion and Ion-Solvent Interactions in Ionic Liquids

When [TPP]Br is part of an ionic liquid or is dissolved in a solvent, its behavior is governed by a complex interplay of ion-ion and ion-solvent interactions. MD simulations, using appropriate force fields, can model these interactions in detail.

In aqueous solutions, the large, non-polar propyl chains of the [TPP]⁺ cation lead to hydrophobic hydration, where water molecules form a structured cage-like arrangement around the cation. researchgate.netnih.gov The bromide anion, being smaller and hydrophilic, is strongly solvated by water molecules through hydrogen bonding. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which give the probability of finding one atom at a certain distance from another. The RDF between the phosphorus atom of the cation and the oxygen atoms of water would show a broad peak, indicating a less defined solvation shell, while the RDF between the bromide anion and the hydrogen atoms of water would show a sharp first peak, indicative of strong hydrogen bonding.

Ion pairing between [TPP]⁺ and Br⁻ is also a crucial aspect that can be studied with MD simulations. The extent of ion pairing depends on the solvent and the concentration. In non-polar solvents, contact ion pairs (CIPs) are more likely to form, whereas in polar solvents like water, solvent-separated ion pairs (SSIPs) or fully solvated ions are more common. MD simulations can provide the potential of mean force (PMF) for the dissociation of the ion pair, which quantifies the free energy change as a function of the distance between the cation and the anion.

Dynamics of Anion Exchange and Transport in PTC

In the context of Phase-Transfer Catalysis (PTC), the dynamics of anion exchange and the transport of the ion pair across the interface between two immiscible phases (e.g., water and an organic solvent) are of paramount importance. operachem.com MD simulations are uniquely suited to investigate these dynamic processes.

The process begins at the aqueous-organic interface, where the [TPP]⁺ cation facilitates the exchange of its bromide anion with a reactant anion from the aqueous phase. MD simulations can visualize this process and calculate the free energy profile for the transfer of the ion pair from the aqueous phase, across the interface, and into the organic phase. This free energy profile reveals the energy barriers that the ion pair must overcome to move between the phases.

The structure of the [TPP]⁺ cation, with its lipophilic alkyl chains, is key to its function as a phase-transfer catalyst. The propyl groups allow the cation to be soluble in the organic phase, effectively "pulling" the reactant anion with it. The dynamics of this transport, including the diffusion coefficients of the ion pair in both phases and across the interface, can be calculated from the MD trajectories. These simulations can also shed light on the conformation of the [TPP]⁺ cation in different environments and how this affects its transport properties.

Table 2: Typical Parameters Investigated in MD Simulations of this compound Systems

| Parameter | Description | Information Gained |

| Radial Distribution Function (RDF) | The probability of finding a particle at a distance r from a reference particle. | Provides information on the solvation shell structure and ion pairing. |

| Coordination Number | The average number of particles in the first solvation shell of a central particle. | Quantifies the number of solvent molecules or counter-ions surrounding an ion. |

| Diffusion Coefficient | A measure of the rate of diffusion of a particle in a medium. | Characterizes the mobility of the ions and solvent molecules. |

| Potential of Mean Force (PMF) | The free energy profile along a specific reaction coordinate, such as ion separation. | Determines the stability of ion pairs and the energy barriers for association/dissociation. |

| Residence Time | The average time a particle spends in a defined region, such as a solvation shell. | Describes the dynamics of the local environment around an ion. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.gov For this compound and related phosphonium salts, QSAR models can be developed to predict their catalytic activity, toxicity, or other properties of interest.

The fundamental principle of QSAR is that the activity of a chemical is a function of its molecular structure. The process of developing a QSAR model involves several steps:

Data Collection: A dataset of compounds with known activities is compiled. For example, a series of phosphonium salt catalysts with different alkyl chain lengths and their corresponding reaction yields or rate constants.

Descriptor Calculation: For each compound, a set of molecular descriptors is calculated. These descriptors are numerical representations of the chemical's structure and can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum chemical (e.g., HOMO/LUMO energies from DFT).

Model Development: A mathematical model is built to correlate the descriptors with the activity. Various statistical methods can be used, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM).

Model Validation: The predictive power of the model is rigorously assessed using statistical techniques such as cross-validation and external validation with a separate test set of compounds.

For this compound, a QSAR study could be part of a larger investigation into the catalytic efficiency of a series of tetraalkylphosphonium salts in a specific reaction. The descriptors would likely include parameters related to the size and lipophilicity of the alkyl groups, as these are known to be critical for the performance of phase-transfer catalysts. For instance, descriptors like the number of carbon atoms, the molecular volume, and the logarithm of the octanol-water partition coefficient (logP) would be relevant.

A successful QSAR model would provide a mathematical equation that could be used to predict the activity of new, untested phosphonium salts, including isomers or derivatives of this compound. This predictive capability is highly valuable for the rational design of new catalysts with improved performance, as it can guide synthetic efforts towards the most promising candidates, thereby saving time and resources. While specific QSAR models focused solely on this compound are not commonly found, the methodology is well-established for phosphonium salts in various applications. acs.org

Theoretical Investigations of this compound Interactions with Substrates and Catalysts

Computational and theoretical chemistry provide powerful tools to elucidate the intricate interactions between this compound and various chemical species at a molecular level. These methods, particularly Density Functional Theory (DFT), offer insights into the thermodynamics and kinetics of these interactions, which are crucial for understanding and optimizing catalytic processes.

One area of significant investigation is the role of phosphonium-based ionic liquids, including structures analogous to this compound, in desulfurization processes. Theoretical studies have been conducted to understand the interaction energies between the phosphonium cation and sulfur-containing compounds found in fuels. These studies are vital for the development of efficient extractive and oxidative desulfurization systems.